molecular formula C15H14O3 B180656 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one CAS No. 113969-43-0

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B180656
M. Wt: 242.27 g/mol
InChI Key: DVOLAHSMUDBQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 g/mol . The IUPAC name for this compound is 2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3 . The canonical SMILES representation is CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA value of 3.4 , indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 39.4 Ų . The compound has a complexity of 401 .

Scientific Research Applications

  • Crystal Structures and Supramolecular Interactions : Studies have focused on the crystal structures of compounds closely related to "2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one". For example, research on the crystal structure of imperatorin and phellopterin reveals insights into C--H...O, C--H...π, and π-π interactions, which are important for understanding the physical and chemical properties of these compounds (Cox et al., 2003).

  • Synthetic Modifications and Analog Creation : There has been a focus on modifying and creating analogs of psoralen and allopsoralen, which are similar to "2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one". These studies contribute to the development of new compounds with potentially varied biological activities (Garazd et al., 2001).

  • Photooxygenation Studies : Research on the photooxygenation of angular furocoumarins, which are structurally related, shows the potential for photochemical applications and understanding the reactivity of these compounds under light exposure (El-Gogary et al., 2015).

  • Pharmacological Applications : Some studies have investigated the potential vasodilatory activity of derivatives of 9-hydroxy-7H-furo[3,2-g]chromen-7-one, indicating the relevance of these compounds in developing treatments for conditions like hypertension (Wang et al., 2014).

  • Antidepressant-like Effects : The synthesis and pharmacological evaluation of a series of 9-alkoxy-7H-furo[3,2-g]-chromen-7-ones have demonstrated antidepressant-like effects in mice, suggesting the potential use of related compounds in mental health treatments (Deng et al., 2010).

  • Antimycobacterial Activity : Research on furo[3,2-f]chromanes has revealed their antimycobacterial properties, indicating potential applications in combating tuberculosis and related infections (Alvey et al., 2009).

  • Antitumor Activity : Studies have synthesized and evaluated the antitumor activities of 5H-furo[3,2-g]chromen derivatives, showing potential applications in cancer therapy (Chun, 2010).

properties

IUPAC Name

2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLAHSMUDBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358651
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

CAS RN

113969-43-0
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Citations

For This Compound
1
Citations
X Yu, Y Wen, CG Liang, J Liu, YB Ding, WH Zhang - Molecules, 2017 - mdpi.com
A series of linear furanocoumarins with different substituents have been designed and synthesized. Their structures were confirmed by 1 H-NMR spectroscopy, high resolution mass …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.